molecular formula C13H13N8NaO2 B1454752 Molidustat sodium CAS No. 1375799-59-9

Molidustat sodium

Cat. No.: B1454752
CAS No.: 1375799-59-9
M. Wt: 336.28 g/mol
InChI Key: VYRQLKYGGSWDNH-UHFFFAOYSA-M
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Description

Molidustat sodium is a pharmaceutical compound that acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound increases the endogenous production of erythropoietin, which stimulates the production of hemoglobin and red blood cells. It is primarily used in the treatment of anemia caused by chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of molidustat sodium involves several key steps, including the formation of the pyrazolone core and the introduction of the morpholine and triazole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Molidustat sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and activity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs.

Scientific Research Applications

Molidustat sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study hypoxia-inducible factor pathways and their regulation.

    Biology: Researchers use this compound to investigate the role of erythropoietin in red blood cell production and its impact on various biological processes.

    Medicine: this compound is being studied for its potential to treat anemia in patients with chronic kidney disease and other conditions.

    Industry: The compound’s ability to stimulate erythropoietin production makes it valuable in the development of new therapeutic agents and performance-enhancing drugs.

Mechanism of Action

Molidustat sodium exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factor, leading to increased transcription of erythropoietin and subsequent stimulation of red blood cell production. The molecular targets involved include the hypoxia-inducible factor pathway and erythropoietin gene .

Comparison with Similar Compounds

    Darbepoetin alfa: Another erythropoiesis-stimulating agent used to treat anemia.

    Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor with similar applications.

Uniqueness: Molidustat sodium is unique in its specific inhibition of hypoxia-inducible factor prolyl hydroxylase, leading to a more targeted and potentially safer approach to stimulating erythropoietin production compared to other agents .

Properties

IUPAC Name

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQLKYGGSWDNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375799-59-9
Record name Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLIDUSTAT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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